Cas no 1379762-29-4 (4-iodo-1-(3-methylbutyl)-1H-pyrazole)
4-iodo-1-(3-methylbutyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-iodo-1-(3-methylbutyl)-1H-pyrazole
- 1H-Pyrazole, 4-iodo-1-(3-methylbutyl)-
- F2147-6943
- MFCD20391594
- BS-21305
- AKOS013752814
- DTXSID90734766
- 1379762-29-4
- 4-Iodo-1-isopentylpyrazole
- SCHEMBL16705409
- 4-Iodo-1-isopentyl-1H-pyrazole
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- MDL: MFCD20391594
- Inchi: 1S/C8H13IN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3
- InChI Key: QKWYOXFJBPWNKT-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)CCC(C)C
Computed Properties
- Exact Mass: 264.01235Da
- Monoisotopic Mass: 264.01235Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.8Ų
4-iodo-1-(3-methylbutyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I737263-10mg |
4-Iodo-1-isopentylpyrazole |
1379762-29-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737263-50mg |
4-Iodo-1-isopentylpyrazole |
1379762-29-4 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I737263-100mg |
4-Iodo-1-isopentylpyrazole |
1379762-29-4 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM319732-25g |
4-Iodo-1-isopentylpyrazole |
1379762-29-4 | 95% | 25g |
$426 | 2021-08-18 | |
| Chemenu | CM319732-25g |
4-Iodo-1-isopentylpyrazole |
1379762-29-4 | 95% | 25g |
$683 | 2023-02-02 | |
| abcr | AB390955-1 g |
4-Iodo-1-isopentyl-1H-pyrazole |
1379762-29-4 | 1g |
€121.60 | 2022-03-02 | ||
| abcr | AB390955-5 g |
4-Iodo-1-isopentyl-1H-pyrazole |
1379762-29-4 | 5g |
€302.80 | 2022-03-02 | ||
| abcr | AB390955-25 g |
4-Iodo-1-isopentyl-1H-pyrazole |
1379762-29-4 | 25g |
€755.80 | 2022-03-02 | ||
| abcr | AB390955-1g |
4-Iodo-1-isopentyl-1H-pyrazole; . |
1379762-29-4 | 1g |
€144.00 | 2025-04-21 | ||
| abcr | AB390955-5g |
4-Iodo-1-isopentyl-1H-pyrazole; . |
1379762-29-4 | 5g |
€348.00 | 2025-04-21 |
4-iodo-1-(3-methylbutyl)-1H-pyrazole Suppliers
4-iodo-1-(3-methylbutyl)-1H-pyrazole Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-iodo-1-(3-methylbutyl)-1H-pyrazole
Introduction to 4-iodo-1-(3-methylbutyl)-1H-pyrazole (CAS No. 1379762-29-4)
4-iodo-1-(3-methylbutyl)-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 1379762-29-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This heterocyclic compound features an iodine substituent at the 4-position of a pyrazole ring, which is further functionalized with a 3-methylbutyl side chain. The unique structural attributes of this molecule make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms, which imparts remarkable stability and reactivity to the molecule. The presence of an iodine atom at the 4-position enhances its utility as a coupling agent in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures. Additionally, the 3-methylbutyl group introduces steric hindrance and lipophilicity, influencing its solubility and metabolic behavior in biological systems.
In recent years, the pharmaceutical industry has shown increasing interest in pyrazole derivatives due to their diverse biological activities. Studies have demonstrated that pyrazole-based compounds exhibit properties ranging from anti-inflammatory and antimicrobial to anticancer and antiviral effects. The structural flexibility of 4-iodo-1-(3-methylbutyl)-1H-pyrazole allows for further derivatization, enabling researchers to tailor its pharmacokinetic and pharmacodynamic characteristics for specific therapeutic targets.
One of the most compelling aspects of this compound is its role in drug discovery and development. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, facilitating the construction of biaryl structures that are prevalent in many active pharmaceutical ingredients (APIs). For instance, recent advancements in medicinal chemistry have leveraged such transformations to synthesize novel kinase inhibitors and other targeted therapies. The 3-methylbutyl moiety also contributes to the compound's ability to interact with biological membranes, potentially enhancing drug delivery systems.
Moreover, the synthesis of 4-iodo-1-(3-methylbutyl)-1H-pyrazole has been optimized for scalability and efficiency, making it a practical choice for industrial applications. Modern synthetic methodologies have enabled the production of this compound in high yields with minimal byproducts, adhering to stringent quality control standards. This accessibility is crucial for academic and industrial researchers who require reliable starting materials for their investigations.
From a biological perspective, the combination of an iodine atom and a bulky alkyl group in 4-iodo-1-(3-methylbutyl)-1H-pyrazole suggests potential applications in modulating enzyme activity and receptor binding. Pyrazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. The structural features of this compound may also allow it to interact with protein targets involved in cancer pathways, making it a promising scaffold for oncology research.
The compound's utility extends beyond pharmaceuticals into materials science and agrochemicals. For example, pyrazole-based compounds can be incorporated into ligands for metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. Additionally, derivatives of this molecule may serve as intermediates in the synthesis of pesticides and herbicides, contributing to sustainable agricultural practices.
In conclusion, 4-iodo-1-(3-methylbutyl)-1H-pyrazole (CAS No. 1379762-29-4) represents a versatile and innovative compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists and biologists alike, driving advancements in drug discovery, material science, and beyond. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, solidifying its place as a cornerstone in modern chemical innovation.
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